

Novokinin TFA peptide sequence and structure

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Compound of Interest

Compound Name: Novokinin TFA

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An In-depth Technical Guide to **Novokinin TFA**

Introduction

Novokinin is a synthetic hexapeptide designed based on ovokinin-(2-7), a vasorelaxing peptide derived from the enzymatic digest of ovalbumin[1][2][3]. It functions as a selective and orally active agonist for the Angiotensin II Type 2 (AT2) receptor[3][4]. Its discovery and subsequent research have highlighted its potential therapeutic effects, including antihypertensive, anti-inflammatory, and anorexigenic activities[1][4][5]. This guide provides a comprehensive overview of Novokinin's sequence, structure, biological activity, and the experimental methodologies used to characterize it.

The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step in solid-phase peptide synthesis (SPPS) and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification[6][7][8]. While TFA salts often enhance peptide solubility, researchers should be aware of their presence, as residual TFA can influence the peptide's net weight and may interfere with highly sensitive biological assays[6][9].

Peptide Sequence and Physicochemical Properties

Novokinin is a hexapeptide with a specific amino acid sequence that confers its high affinity and selectivity for the AT2 receptor.

Property	Value	Reference
Full Name	Novokinin	[1][5]
Amino Acid Sequence	Arg-Pro-Leu-Lys-Pro-Trp	[2][5]
One-Letter Code	RPLKPW	[3]
Molecular Formula	C ₃₉ H ₆₁ N ₁₁ O ₇	[4]
Molecular Weight	795.98 g/mol	[4]
Source	Synthetic	[1][2]

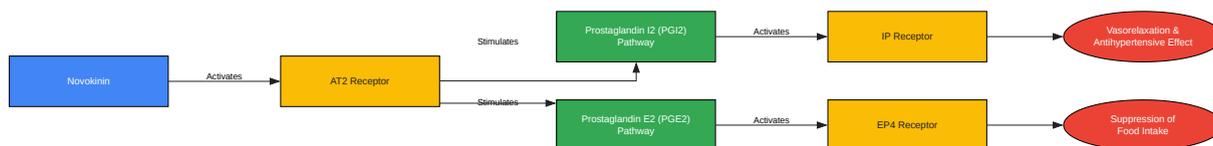
Biological Activity and Quantitative Data

Novokinin's primary mechanism of action is the activation of the AT2 receptor. This interaction initiates signaling cascades that lead to various physiological effects, contrasting with the often-pathological outcomes of AT1 receptor activation.

Parameter	Value	Description	Reference
Receptor Target	Angiotensin II Type 2 (AT2) Receptor	Agonist	[3][4]
Binding Affinity (K _i)	7.35 μM (7.35 x 10 ⁻⁶ M)	Affinity for the AT2 receptor.	[3][4]
Receptor Selectivity	93-fold selective for AT2 over AT1	Demonstrates a strong preference for the AT2 receptor.	[4]
Hypotensive Activity	Effective at 0.1 mg/kg (oral admin.) in SHR	Reduces systolic blood pressure in Spontaneously Hypertensive Rats.	[3][5]
Vasorelaxant Activity	Effective at 10 ⁻⁵ M in isolated SHR mesenteric artery	Induces relaxation of blood vessels.	[3]
Anorexigenic Effect	Suppresses food intake	Orally administered Novokinin reduces food consumption in mice.	[3][4]

Signaling Pathways

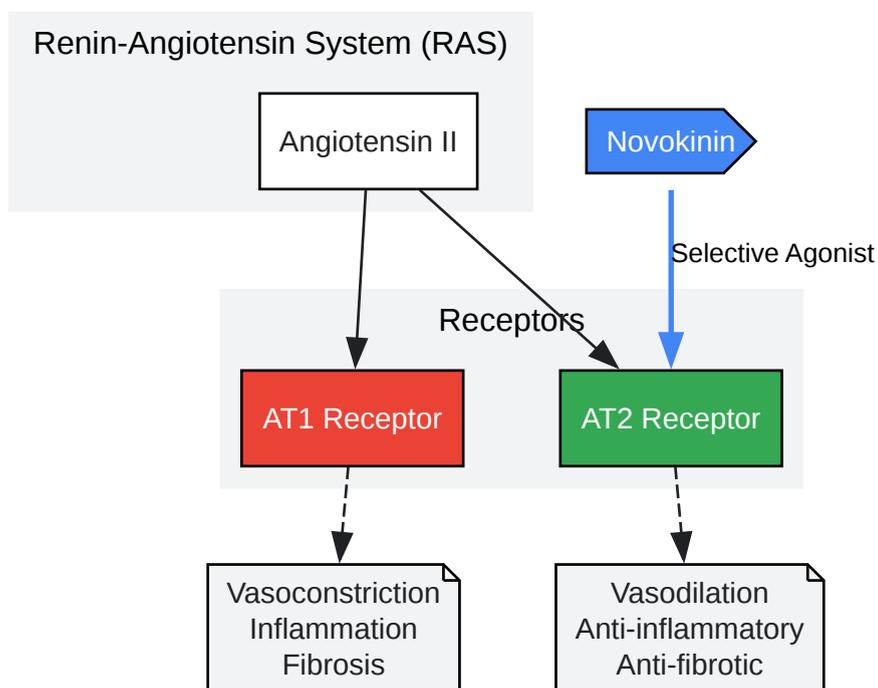
Novokinin exerts its effects by selectively activating the AT2 receptor, which is part of the Renin-Angiotensin System (RAS). Its signaling often opposes the effects of the AT1 receptor.



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Caption: Novokinin-specific signaling pathways.

The diagram above illustrates that Novokinin activates the AT2 receptor, leading to downstream activation of prostaglandin pathways that mediate its vasorelaxant and anorexigenic effects[3] [4].



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Caption: Role of Novokinin in the Renin-Angiotensin System.

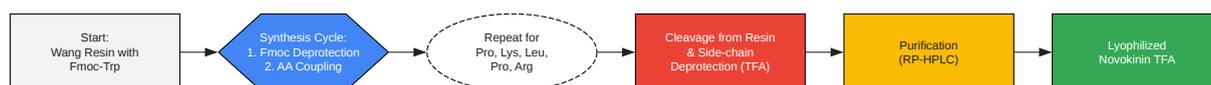
This diagram contextualizes Novokinin's action. While Angiotensin II activates both AT1 and AT2 receptors, Novokinin selectively targets the AT2 receptor, promoting its generally protective and counter-regulatory effects against AT1 receptor signaling[1][5].

Experimental Protocols

The synthesis and characterization of Novokinin involve standard and advanced biochemical techniques.

Peptide Synthesis and Purification

Novokinin is synthesized using a standard Fmoc-mediated solid-phase peptide synthesis (SPPS) protocol[1][10].



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Caption: Workflow for **Novokinin TFA** Synthesis.

Protocol:

- Resin Preparation: The synthesis begins with a Wang resin pre-loaded with the C-terminal amino acid, Fmoc-Tryptophan (Trp)[1][10].
- Chain Elongation: The peptide chain is elongated sequentially. Each cycle involves:
 - Fmoc Deprotection: Removal of the temporary N-terminal Fmoc protecting group from the growing peptide chain[1][10].
 - Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence (Pro, Lys, Leu, Pro, Arg)[1][10].
- Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the solid-phase resin. This step is typically performed using a cocktail containing a high

concentration of Trifluoroacetic Acid (TFA), which also removes the permanent side-chain protecting groups[1][8].

- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%)[6].
- Characterization: The final product's identity and purity are confirmed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][10].

In Vivo Antihypertensive Assay

The blood pressure-lowering effect of Novokinin is assessed in Spontaneously Hypertensive Rats (SHR), a common model for human essential hypertension.

Protocol:

- Animal Model: Adult Spontaneously Hypertensive Rats (SHR) are used[3][5].
- Administration: Novokinin is emulsified (e.g., in 30% egg yolk) and administered orally (p.o.) at a specific dose, such as 0.1 mg/kg[3]. Control groups receive the vehicle solution.
- Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at various time points post-administration using a non-invasive tail-cuff method[5].
- Antagonist Studies: To confirm the mechanism of action, the experiment is repeated with co-administration of an AT₂ receptor antagonist (e.g., PD123319). A blockade of Novokinin's hypotensive effect by the antagonist confirms that the activity is mediated by the AT₂ receptor[3].

In Vitro Vasorelaxation Assay

This assay measures the direct effect of Novokinin on blood vessel tone.

Protocol:

- Tissue Preparation: Mesenteric arteries are isolated from Spontaneously Hypertensive Rats (SHR)[3]. The arteries are cut into rings and mounted in an organ bath chamber filled with a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

- **Contraction:** The arterial rings are pre-contracted with a vasoconstrictor like norepinephrine to induce a stable tone.
- **Dose-Response Curve:** Novokinin is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10^{-8} M to 10^{-5} M)[3].
- **Measurement:** The relaxation of the arterial ring is measured as a percentage decrease from the pre-contracted tone.
- **Mechanism Confirmation:** The assay can be repeated in the presence of specific inhibitors, such as an AT2 receptor antagonist (PD123319) or a prostaglandin receptor antagonist (CAY-10441), to elucidate the downstream signaling pathway[3].

Conclusion

Novokinin TFA is a well-characterized synthetic peptide that serves as a valuable tool for investigating the physiological roles of the Angiotensin AT2 receptor. Its high selectivity, oral activity, and demonstrated effects on blood pressure and other metabolic processes make it a significant subject for research in cardiovascular disease, inflammation, and metabolic disorders. The detailed protocols and quantitative data presented in this guide offer a solid foundation for professionals in drug development and biomedical research to design and interpret studies involving this potent AT2 receptor agonist.

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